molecular formula C21H20O10 B191293 Sophoricoside CAS No. 152-95-4

Sophoricoside

Cat. No.: B191293
CAS No.: 152-95-4
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-CMWLGVBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase, which hydrolyzes this compound into genistein . This process is efficient and cost-effective, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, this compound is typically extracted from the dried fruits of Styphnolobium japonicum using solvent extraction methods. The extracted compound is then purified through chromatographic techniques to obtain a high-purity product .

Biological Activity

Sophoricoside, a bioactive compound derived from Sophora japonica, has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, antioxidant, estrogenic, and anti-diabetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an isoflavonoid glycoside that is metabolized into genistein in vivo, which is believed to be responsible for many of its pharmacological effects. The compound exhibits its activity through various mechanisms, including modulation of inflammatory pathways and metabolic processes.

Key Mechanisms:

  • Inhibition of NF-κB Activation : this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in mast cells, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to stimuli like PMACI .
  • AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This activation leads to decreased lipogenesis and increased glucose uptake in hepatic and muscle cells .
  • Enzyme Inhibition : this compound inhibits α-glucosidase and α-amylase activities, which are critical for carbohydrate digestion, thus contributing to its anti-diabetic effects .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied. In vitro experiments demonstrated that it significantly downregulated the production of inflammatory cytokines in mast cells. The compound inhibited caspase-1 activation, which is pivotal in the inflammatory response .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress. This activity is essential for protecting cells from damage caused by free radicals .

Estrogenic Activity

In studies involving estrogen-dependent cell lines, this compound exhibited significant estrogenic activity, promoting cell proliferation and demonstrating potential applications in managing osteoporosis .

Metabolic Effects

This compound has been shown to modulate lipogenesis and enhance glucose consumption in HepG2 cells. The compound effectively reduced lipid accumulation by downregulating key transcription factors involved in lipid synthesis .

Case Studies

  • Asthma Management : A study investigated the effects of this compound on allergic asthma models. It was found to significantly reduce IL-5 levels, suggesting its potential as a therapeutic agent for asthma management .
  • Osteoporosis Treatment : In ovariectomized rats, this compound improved bone mechanical strength and increased osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN), indicating its role in bone health maintenance .

Data Tables

Biological Activity Effect Mechanism
Anti-inflammatoryDecreased levels of TNF-α, IL-6, IL-8Inhibition of NF-κB activation
AntioxidantReduced oxidative stressScavenging free radicals
EstrogenicIncreased cell proliferationEstrogen receptor activation
Lipid-loweringDecreased lipid accumulationAMPK activation

Research Findings

  • Inflammatory Cytokine Production : this compound inhibited TNF-α production by approximately 31% at a concentration of 50 µM in mast cells stimulated with PMACI .
  • Glucose Uptake Enhancement : The compound increased glucose uptake in C2C12 myotubes, indicating its potential utility in managing diabetes .
  • Inhibition of Digestive Enzymes : IC50 values for α-glucosidase were reported at 13.4 µM from S. cerevisiae, demonstrating potent enzyme inhibition capabilities .

Properties

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017840
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-95-4
Record name Sophoricoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',7'-Dihydroxy-4'-glucosyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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